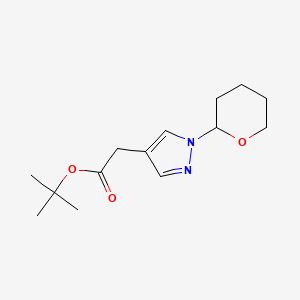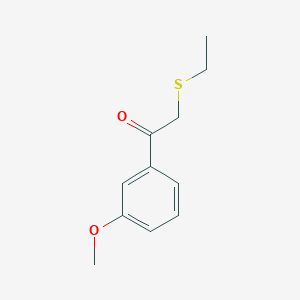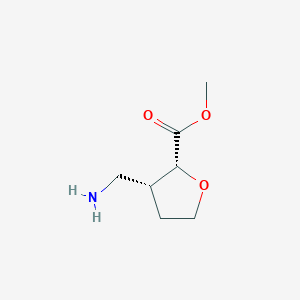
2,5,6-Trichloronicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trichloronicotinohydrazide is an organic compound that belongs to the class of chlorinated nicotinohydrazides It is characterized by the presence of three chlorine atoms attached to the nicotinohydrazide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloronicotinohydrazide typically involves the chlorination of nicotinohydrazide. One common method is the reaction of nicotinohydrazide with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trichloronicotinohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of trichloronicotinic acid.
Reduction: Formation of dihydronicotinohydrazide derivatives.
Substitution: Formation of various substituted nicotinohydrazides.
Applications De Recherche Scientifique
2,5,6-Trichloronicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5,6-Trichloronicotinohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5-Trichloropyridine
- 2,4,6-Trichloropyrimidine
- 2,5-Dichloronicotinohydrazide
Uniqueness
2,5,6-Trichloronicotinohydrazide is unique due to the specific positioning of the chlorine atoms on the nicotinohydrazide structure. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C6H4Cl3N3O |
|---|---|
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2,5,6-trichloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H4Cl3N3O/c7-3-1-2(6(13)12-10)4(8)11-5(3)9/h1H,10H2,(H,12,13) |
Clé InChI |
QBOJXAHFDMQVSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
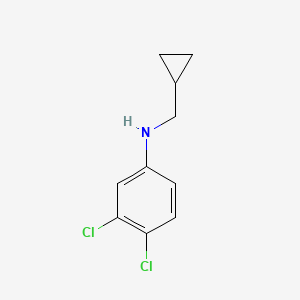

![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)
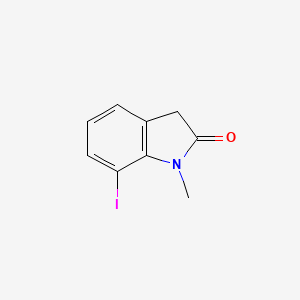
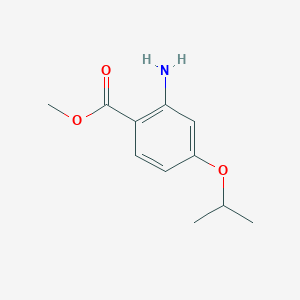


![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)

